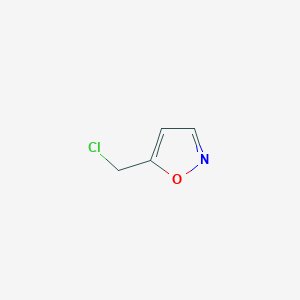

5-(Chloromethyl)isoxazole

描述

属性

IUPAC Name |

5-(chloromethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO/c5-3-4-1-2-6-7-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCMYKGUHKUPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397439 | |

| Record name | 5-(Chloromethyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57777-33-0 | |

| Record name | 5-(Chloromethyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 5-(chloromethyl)isoxazole from aldoximes

An In-depth Technical Guide to the Synthesis of 5-(Chloromethyl)isoxazole from Aldoximes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound moiety is a critical pharmacophore and a versatile synthetic intermediate in medicinal chemistry. Its synthesis, primarily achieved through the [3+2] cycloaddition of nitrile oxides with a suitable three-carbon chlorinated synthon, is a cornerstone reaction for drug discovery programs. This guide provides an in-depth exploration of the synthesis of this compound, with a primary focus on the generation of nitrile oxides from aldoximes and their subsequent regioselective cycloaddition with 2,3-dichloropropene. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazoles are five-membered aromatic heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif is present in a wide array of biologically active molecules and approved drugs, demonstrating activities such as anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3][4] The this compound derivative, in particular, serves as a valuable building block, allowing for further functionalization through nucleophilic substitution of the chlorine atom, thereby enabling the synthesis of diverse compound libraries for drug screening.[5][6]

The most prevalent and efficient method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkene or alkyne (the dipolarophile).[2][7][8][9][10] This guide will focus on the practical application of this powerful reaction for the synthesis of this compound, starting from readily available aldoximes.

The Core Synthetic Strategy: [3+2] Cycloaddition

The synthesis of this compound from an aldoxime is a two-step process that is typically performed in a single pot. The key steps are:

-

In Situ Generation of the Nitrile Oxide: The aldoxime is oxidized to form a highly reactive nitrile oxide intermediate.

-

[3+2] Cycloaddition: The nitrile oxide immediately reacts with a chlorinated dipolarophile, in this case, 2,3-dichloropropene, to form the desired this compound ring.

In Situ Generation of Nitrile Oxides from Aldoximes

Nitrile oxides are unstable and prone to dimerization, so they are almost always generated in situ.[2][11][12] The conversion of an aldoxime to a nitrile oxide involves an oxidative process. Several reagents can accomplish this transformation, with the choice often depending on the substrate's functional group tolerance and the desired reaction conditions.

Common methods for generating nitrile oxides from aldoximes include:

-

Halogenating Agents: Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and tert-butyl hypochlorite can be used.[13] The reaction proceeds through the formation of a hydroximoyl halide, which then undergoes dehydrohalogenation in the presence of a base to yield the nitrile oxide.

-

Oxidizing Agents: A variety of oxidizing agents have been employed, including:

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄): A popular choice due to its stability, water solubility, and environmentally friendly nature.[7]

-

Hypervalent Iodine Reagents: These reagents, such as [hydroxy(tosyloxy)iodo]benzene (HTIB), offer mild and efficient oxidation conditions.[1][2][14][15]

-

Chloramine-T: Another effective oxidizing agent for this transformation.[15]

-

Trichloroisocyanuric Acid (TCCA): A safe and ecological oxidant and chlorinating agent.[16]

-

1-Chlorobenzotriazole: Provides a convenient method for preparing nitrile oxides from aldoximes.[17]

-

The general mechanism for the formation of a nitrile oxide from an aldoxime using a chlorinating agent is depicted below:

Caption: In situ generation of nitrile oxide from an aldoxime.

The Dipolarophile: 2,3-Dichloropropene

For the synthesis of this compound, 2,3-dichloropropene is a highly effective dipolarophile. It acts as a synthetic equivalent of propargyl chloride and offers good regioselectivity in the cycloaddition reaction.[18] The reaction of a nitrile oxide with 2,3-dichloropropene leads to the formation of the this compound as the major product.[18]

The [3+2] Cycloaddition Mechanism

The [3+2] cycloaddition reaction is a concerted pericyclic reaction, although a stepwise mechanism through a diradical intermediate has also been proposed.[7] The reaction between the nitrile oxide and 2,3-dichloropropene proceeds with high regioselectivity to form the 5-substituted isoxazole.

The overall reaction scheme is as follows:

Caption: Overall synthetic route to this compound.

Experimental Protocol: A Practical Guide

This section provides a representative experimental protocol for the synthesis of a 3-aryl-5-(chloromethyl)isoxazole from an aromatic aldoxime.

Materials and Reagents

| Reagent/Solvent | Purpose | Typical Molar Equivalents |

| Aromatic Aldoxime | Starting Material | 1.0 |

| N-Chlorosuccinimide (NCS) | Oxidant | 1.1 - 1.2 |

| 2,3-Dichloropropene | Dipolarophile & Solvent | Excess (can be used as solvent) |

| Triethylamine (Et₃N) or Pyridine | Base | 1.1 - 1.5 |

| Dichloromethane (DCM) or Chloroform (CHCl₃) | Solvent (optional) | - |

Step-by-Step Procedure

-

Reaction Setup: To a solution of the aromatic aldoxime (1.0 eq.) in an excess of 2,3-dichloropropene (which can also serve as the solvent), add N-chlorosuccinimide (1.1 eq.) in portions at room temperature.[18] The use of an additional solvent like chloroform is also an option.

-

Nitrile Oxide Generation: Stir the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aldoxime.

-

Cycloaddition: After the formation of the hydroximoyl chloride is complete, add a base such as triethylamine (1.2 eq.) dropwise to the reaction mixture. The addition of the base will generate the nitrile oxide in situ, which will then undergo cycloaddition with the 2,3-dichloropropene.

-

Reaction Completion: Continue stirring the reaction mixture at room temperature for several hours (typically 4-12 hours) or until TLC analysis indicates the complete consumption of the intermediate.

-

Workup:

-

Filter the reaction mixture to remove the precipitated succinimide and triethylamine hydrochloride.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the organic layer under reduced pressure to remove the excess 2,3-dichloropropene and solvent.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Causality and Experimental Choices: A Senior Scientist's Perspective

-

Choice of Oxidant: While several oxidants can generate nitrile oxides, NCS is often preferred for its ease of handling and the clean formation of the hydroximoyl chloride intermediate. The stoichiometry of NCS is critical; an excess can lead to side reactions, while an insufficient amount will result in incomplete conversion of the aldoxime.

-

Role of the Base: The base is crucial for the dehydrohalogenation of the hydroximoyl chloride to the nitrile oxide. Triethylamine is a common choice due to its appropriate basicity and the formation of a salt that can be easily filtered off. The rate of addition of the base can influence the reaction; a slow, dropwise addition helps to control the concentration of the highly reactive nitrile oxide, minimizing dimerization.

-

Excess of Dipolarophile: Using 2,3-dichloropropene in excess serves two purposes: it acts as the solvent, and it ensures that the in situ generated nitrile oxide is efficiently trapped in the cycloaddition reaction, thereby maximizing the yield of the desired product and minimizing the formation of furoxan (the nitrile oxide dimer).

-

Solvent Selection: While 2,3-dichloropropene can be used as the solvent, other chlorinated solvents like DCM or chloroform can also be employed. The choice of solvent can influence the reaction rate and solubility of the reactants and intermediates.

-

Temperature Control: The reaction is typically carried out at room temperature. While gentle heating can sometimes accelerate the reaction, it may also promote the dimerization of the nitrile oxide. Therefore, maintaining a moderate temperature is generally advisable.

Conclusion

The via a [3+2] cycloaddition reaction is a robust and versatile method for accessing this important synthetic intermediate. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can efficiently synthesize a wide range of 3-substituted 5-(chloromethyl)isoxazoles. This guide provides a solid foundation for scientists and drug development professionals to successfully implement this key transformation in their research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpca.org [ijpca.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. jocpr.com [jocpr.com]

- 11. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. chemtube3d.com [chemtube3d.com]

- 14. Divergent synthesis of isoxazoles and 6H-1,2-oxazines via hypervalent iodine-mediated intramolecular oxygenation of alkenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

chemical properties of 5-(chloromethyl)isoxazole derivatives

An In-Depth Technical Guide to the Chemical Properties of 5-(Chloromethyl)isoxazole Derivatives

Foreword

The isoxazole ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous clinically approved drugs such as the anti-inflammatory agent Valdecoxib and the anticonvulsant Zonisamide.[1][2] The introduction of a chloromethyl group at the 5-position of this heterocyclic system creates a uniquely versatile building block: the this compound core. This moiety masterfully combines the inherent biological relevance of the isoxazole ring with a highly tractable electrophilic handle, the chloromethyl group. This guide provides an in-depth exploration of the , offering researchers and drug development professionals a technical resource grounded in mechanistic understanding and practical application. We will dissect the synthesis of the core structure, delve into the dual reactivity of the chloromethyl group and the isoxazole ring, and provide actionable experimental protocols.

Synthesis of the this compound Core: A Cycloaddition Approach

The most prevalent and efficient method for constructing the this compound scaffold is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[3][4] This reaction involves the formation of a nitrile oxide dipole, which then reacts with a suitable dipolarophile.

The key causality for this synthetic choice lies in its high regioselectivity and functional group tolerance. For the synthesis of 5-(chloromethyl)isoxazoles, the reaction typically proceeds between a nitrile oxide (generated in situ from an aldoxime) and an alkyne or alkene bearing a chlorine-containing group. A common and effective strategy utilizes 2,3-dichloropropene as a synthetic equivalent of propargyl chloride.[5] The nitrile oxide adds across the double bond, and subsequent elimination of HCl from the resulting isoxazoline intermediate yields the aromatic this compound.

Caption: Synthetic workflow for 5-(chloromethyl)isoxazoles via nitrile oxide cycloaddition.

Duality of Reactivity: A Tale of Two Moieties

The chemical personality of this compound derivatives is defined by two distinct reactive centers: the exocyclic chloromethyl group and the endocyclic isoxazole ring. Understanding the conditions that favor reaction at one site over the other is paramount for synthetic design.

The Workhorse: Nucleophilic Substitution at the Chloromethyl Group

The primary and most exploited mode of reactivity for this scaffold is the nucleophilic substitution of the chloride on the methylene bridge.[6] The chlorine atom is a good leaving group, and the adjacent isoxazole ring, while aromatic, does not significantly deactivate the carbon towards nucleophilic attack. This allows for the facile introduction of a vast array of functional groups, making it an invaluable intermediate for building molecular complexity.[5][7]

These reactions typically proceed via an S_N2 mechanism. The choice of a suitable base (e.g., K₂CO₃, Et₃N) is critical to neutralize the HCl generated and, in the case of acidic nucleophiles (like phenols or thiols), to deprotonate them, thereby increasing their nucleophilicity.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile Class | Example Nucleophile | Base/Conditions | Product Type | Reference(s) |

| O-Nucleophiles | Phenols, Alcohols | K₂CO₃, DMF | Aryl/Alkyl Ethers | [7][8] |

| S-Nucleophiles | Thiols, Thioglycolic acid | NaH or K₂CO₃, THF/DMF | Thioethers | [5] |

| N-Nucleophiles | Primary/Secondary Amines | Et₃N or DIPEA, MeCN | Secondary/Tertiary Amines | [5][6] |

| N-Nucleophiles | Amino Acids | Aqueous base | Amino Acid Conjugates | [5] |

| N-Nucleophiles | Azide (NaN₃) | DMF, rt | Azidomethyl Derivatives | [9] |

| C-Nucleophiles | Cyanide (KCN) | DMSO, 60 °C | Isoxazolylacetonitriles | N/A |

Experimental Protocol: Synthesis of a 5-(Aminomethyl)isoxazole Derivative

This protocol details a general procedure for the reaction of a 3-substituted-5-(chloromethyl)isoxazole with a secondary amine, a common step in constructing pharmacophores.

Materials & Equipment:

-

3-Substituted-5-(chloromethyl)isoxazole (1.0 eq)

-

Secondary Amine (e.g., Morpholine) (1.2 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Acetonitrile (MeCN), anhydrous

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the 3-substituted-5-(chloromethyl)isoxazole (1.0 eq) and anhydrous acetonitrile.

-

Addition of Reagents: Add the secondary amine (1.2 eq) to the solution, followed by the dropwise addition of triethylamine (1.5 eq). The causality for using excess amine and base is to drive the reaction to completion and to quench the HCl byproduct.

-

Reaction Execution: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting chloromethyl derivative is consumed (typically 2-6 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃ (to remove excess acid and salts) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(aminomethyl)isoxazole product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

The Latent Reactant: Stability and Reactions of the Isoxazole Ring

The isoxazole ring is generally considered a stable aromatic system.[10] However, this stability is not absolute and can be overcome under specific energetic or chemical conditions, providing alternative synthetic pathways.

Stability Profile:

-

pH and Temperature: The stability of the isoxazole ring is notably dependent on pH. While stable under acidic and neutral conditions, it exhibits increased lability under basic conditions, particularly at elevated temperatures. A key study on the drug Leflunomide demonstrated that the isoxazole ring opens to form an α-cyanoenol metabolite, with the rate of decomposition increasing significantly at pH 10 and 37°C compared to 25°C.[11]

-

Reductive Cleavage: The weak N-O bond is susceptible to cleavage under reductive conditions (e.g., catalytic hydrogenation), which can open the ring to yield compounds like γ-amino alcohols or β-hydroxy ketones, thus serving as a masked functionality.[5]

Key Ring Transformations:

-

Rearrangement to Oxazoles: Under photolytic conditions (UV irradiation), isoxazoles can rearrange to their more stable oxazole isomers, often proceeding through a transient azirine intermediate.[10]

-

Isomerization to Azirines: In the presence of a catalyst like FeCl₂, 5-chloroisoxazoles can isomerize to highly reactive 2H-azirine-2-carbonyl chlorides. These intermediates can be trapped by various nucleophiles to generate a range of azirine derivatives.[9]

-

Ring-Opening Annulation: Catalyzed by transition metals like Fe(III), the isoxazole ring can be opened and annulated with other components, such as α,β-unsaturated carbonyl compounds, to construct new heterocyclic systems like pyridines and pyrroles.[12]

Caption: Major reactivity pathways for this compound derivatives.

Spectroscopic Characterization

The structural elucidation of this compound derivatives relies on standard spectroscopic techniques. The combination of NMR, IR, and mass spectrometry provides unambiguous confirmation of the desired chemical structure.

Table 2: Typical Spectroscopic Signatures

| Technique | Moiety | Characteristic Signal | Notes |

| ¹H NMR | Isoxazole C4-H | δ 6.0 - 6.8 ppm (singlet) | The exact chemical shift is sensitive to the substituent at the 3-position. |

| Chloromethyl (-CH₂Cl) | δ 4.5 - 5.0 ppm (singlet) | A highly characteristic downfield singlet integrating to 2 protons. | |

| ¹³C NMR | Isoxazole C5 | δ 165 - 175 ppm | Quaternary carbon, significantly deshielded by the adjacent oxygen and nitrogen atoms. |

| Isoxazole C4 | δ 100 - 110 ppm | Protonated carbon of the isoxazole ring. | |

| Chloromethyl (-CH₂Cl) | δ 35 - 45 ppm | The chemical shift is typical for a carbon attached to a chlorine atom. | |

| IR | C=N Stretch | 1600 - 1650 cm⁻¹ | Characteristic of the isoxazole ring. |

| N-O Stretch | 1400 - 1450 cm⁻¹ | Another key vibration for the heterocyclic ring. | |

| C-Cl Stretch | 650 - 800 cm⁻¹ | Confirms the presence of the chloromethyl group. |

Applications in Drug Development

The predictable reactivity of the chloromethyl group, coupled with the favorable pharmacokinetic and pharmacodynamic properties of the isoxazole core, has rendered these derivatives highly valuable in drug discovery.[13][14][15] They serve as key intermediates in the synthesis of compounds targeting a wide range of diseases.

-

Anticancer Agents: The scaffold has been used to synthesize conjugates with other biologically active molecules, leading to compounds with potent antiproliferative properties against various cancer cell lines.[5][13]

-

Anti-inflammatory Agents: The isoxazole core is central to COX-2 inhibitors. The 5-(chloromethyl) group provides a handle to introduce side chains that can fine-tune binding affinity and selectivity.[16]

-

Antimicrobial Agents: Numerous isoxazole derivatives, including clinically used antibiotics like Cloxacillin and Dicloxacillin, feature this core structure. The 5-position is often functionalized to modulate antibacterial or antifungal activity.[1]

Conclusion

This compound derivatives represent a cornerstone class of intermediates in modern organic and medicinal chemistry. Their chemical properties are characterized by a robust and predictable reactivity at the exocyclic chloromethyl group, which serves as an ideal anchor point for nucleophilic substitution. This primary reactivity is complemented by the latent reactivity of the isoxazole ring itself, which can be induced to undergo cleavage, rearrangement, or annulation under specific, controlled conditions. This duality allows chemists to either preserve the isoxazole core as a key pharmacophore or utilize it as a synthetic precursor for other complex molecular architectures. A thorough understanding of this chemical behavior, as outlined in this guide, is essential for leveraging the full synthetic potential of these powerful building blocks in the pursuit of novel therapeutics and functional materials.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in isoxazole chemistry | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 14. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 16. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-(chloromethyl)isoxazole: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(chloromethyl)isoxazole is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural features, comprising a five-membered isoxazole ring with a reactive chloromethyl substituent, render it a versatile synthon for the synthesis of a diverse array of more complex molecules. The isoxazole scaffold itself is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. This guide provides an in-depth overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its utility for researchers and professionals in the field of drug development.

Core Identifiers and Physicochemical Properties

A clear understanding of the fundamental properties of a chemical entity is paramount for its effective utilization in research and development.

| Property | Value | Source |

| CAS Number | 57777-33-0 | --INVALID-LINK-- |

| Molecular Formula | C4H4ClNO | --INVALID-LINK-- |

| Molecular Weight | 117.53 g/mol | --INVALID-LINK-- |

| IUPAC Name | 5-(chloromethyl)-1,2-oxazole | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow solid | - |

| Solubility | Soluble in common organic solvents such as dichloromethane and ethanol | - |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound involves the [3+2] cycloaddition reaction between a nitrile oxide and an appropriate alkyne. A common and practical approach utilizes the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with a chloro-substituted alkyne.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established methodologies for isoxazole synthesis. Researchers should optimize conditions based on their specific laboratory setup and scale.

Materials:

-

Appropriate aldoxime (e.g., formaldehyde oxime or a precursor)

-

3-chloro-1-propyne

-

A suitable base (e.g., triethylamine or sodium hypochlorite)

-

An organic solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve the aldoxime in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Nitrile Oxide Generation: Slowly add the base to the solution at a controlled temperature (often at or below room temperature) to generate the nitrile oxide in situ. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cycloaddition: Once the nitrile oxide formation is evident, add 3-chloro-1-propyne to the reaction mixture. The cycloaddition is typically allowed to proceed for several hours at room temperature or with gentle heating.

-

Work-up: After the reaction is complete (as indicated by TLC), quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the isoxazole ring protons and the chloromethyl protons.

-

¹³C NMR will confirm the carbon framework of the molecule.

-

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the chloromethyl group, which can readily undergo nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 5-position of the isoxazole ring.

Key Reactions of this compound

Caption: Reactivity of this compound in nucleophilic substitution reactions.

This reactivity makes this compound a valuable building block for creating libraries of isoxazole-containing compounds for screening in drug discovery programs. For instance, reaction with various amines can lead to the synthesis of novel compounds with potential biological activities, such as antimicrobial or anticancer properties.

Applications in Drug Discovery

The isoxazole ring is a well-established pharmacophore found in several clinically used drugs, including the anti-inflammatory drug valdecoxib and the antibiotic sulfamethoxazole. The incorporation of the isoxazole moiety can improve the pharmacological profile of a drug candidate by influencing its metabolic stability, binding affinity, and pharmacokinetic properties.

This compound serves as a key intermediate in the synthesis of more complex isoxazole derivatives that are being investigated for a range of therapeutic applications, including:

-

Anticancer Agents: The isoxazole scaffold has been incorporated into molecules designed to inhibit various cancer-related targets.

-

Anti-inflammatory Drugs: As a bioisostere for other functional groups, the isoxazole ring can be used to modulate the activity of anti-inflammatory compounds.

-

Antimicrobial Agents: Novel isoxazole derivatives continue to be explored as potential treatments for bacterial and fungal infections.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its chloromethyl group provide a convenient handle for the introduction of diverse functionalities, enabling the creation of novel isoxazole-containing molecules with a wide range of potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage this important synthon in their drug discovery and development efforts.

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Isoxazoles

Foreword for the Modern Researcher

The isoxazole ring is a cornerstone in contemporary medicinal chemistry, lending its unique electronic and structural properties to a plethora of approved therapeutics and clinical candidates.[1][2][3] Its value lies not only in its inherent biological activities but also in its capacity to be strategically functionalized. Among the various derivatives, chloromethylisoxazoles stand out as exceptionally versatile synthetic intermediates. The chloromethyl group, a seemingly simple appendage, acts as a powerful linchpin, enabling chemists to unlock a vast chemical space through a variety of transformations.

This guide is crafted for researchers, scientists, and drug development professionals who seek to harness the full potential of this reactive handle. We will move beyond a mere catalog of reactions to explore the underlying principles governing the reactivity of the chloromethyl group. By understanding the causality behind experimental choices—from nucleophilic substitutions to more nascent radical and cross-coupling strategies—you will be equipped to design and execute more efficient and innovative synthetic routes. Our focus is on providing not just protocols, but self-validating systems of logic that empower you to troubleshoot and adapt these methodologies to your specific research challenges.

The Chloromethylisoxazole Scaffold: A Primer on Synthesis and Electronic Nature

Before delving into its reactivity, it is crucial to understand the preparation and inherent properties of the chloromethylisoxazole core. These compounds are most commonly synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with chlorinated alkynes.[4] For instance, the reaction of various aldoximes with 2,3-dichloro-1-propene provides a direct, one-pot route to 3-substituted 5-(chloromethyl)isoxazoles.[4]

The reactivity of the chloromethyl group is fundamentally governed by the electronic nature of the isoxazole ring. As an electron-withdrawing heterocycle, the isoxazole ring stabilizes the transition state of nucleophilic substitution reactions at the adjacent methylene carbon, rendering it susceptible to attack. The chlorine atom itself is an excellent leaving group, further enhancing the substrate's reactivity.[5] The position of the chloromethyl group (at C3 or C5) and the nature of other substituents on the ring can further modulate this reactivity, a concept we will explore in the subsequent sections.

The Workhorse Transformation: Nucleophilic Substitution Reactions

By far the most exploited reaction pathway for chloromethylisoxazoles is nucleophilic substitution. The C-Cl bond is readily displaced by a wide range of nucleophiles, making it a cornerstone for molecular elaboration. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, characterized by a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral.[6]

Causality of Reactivity in SN2 Reactions

The facility of the SN2 reaction on a chloromethylisoxazole is dictated by several factors:

-

Nucleophile Strength: Stronger nucleophiles (e.g., thiolates, amines) react more rapidly than weaker ones (e.g., alcohols, water).

-

Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus preserving its reactivity.[7]

-

Leaving Group Ability: Chloride is a good leaving group, making the reaction thermodynamically favorable.

-

Steric Hindrance: The methylene carbon is sterically unhindered, providing clear access for the nucleophile's backside attack.

// Reactants Nu [label="Nu⁻", fontcolor="#EA4335"]; Substrate [label=<

Isoxazole—CH

H |

—Cl

];

// Transition State TS [label=<

Transition State

Nu ···

H | C | Isoxazole

··· Cl

, shape=box, style=rounded];

// Products Product [label="Isoxazole—CH₂—Nu"]; LG [label="Cl⁻", fontcolor="#34A853"];

// Arrows Nu -> Substrate [label="Backside Attack", fontcolor="#4285F4"]; Substrate -> TS [style=dashed]; TS -> Product [style=dashed]; Product -> LG [style=invis]; // for layout

{rank=same; Nu; Substrate;} {rank=same; Product; LG;} }

Caption: Generalized SN2 mechanism at the chloromethyl group.

Common Nucleophilic Displacements

The versatility of this reaction is best illustrated through examples with various classes of nucleophiles.

-

O-Nucleophiles: Reactions with phenols or alcohols, typically in the presence of a base like K₂CO₃ or NaH, proceed via the Williamson ether synthesis to afford aryloxymethyl or alkoxymethyl isoxazoles. These are common structural motifs in medicinal chemistry.[8][9]

-

N-Nucleophiles: Primary and secondary amines, as well as heterocyclic amines like morpholine, readily displace the chloride to form the corresponding aminomethyl derivatives.[8][9] These reactions are fundamental for introducing basic centers into molecules to modulate pharmacokinetic properties.

-

S-Nucleophiles: Thiolates are excellent nucleophiles and react efficiently to yield thioethers.[8] This reaction is often used to link the isoxazole core to other molecular fragments.

Table 1: Summary of Nucleophilic Substitution Reactions on Chloromethylisoxazoles

| Nucleophile (Nu-H) | Base | Solvent | Product (Isoxazole-CH₂-Nu) | Typical Yield | Reference |

| Phenol | K₂CO₃ | DMF | Aryloxymethylisoxazole | Good-Excellent | [8] |

| Substituted Phenols | K₂CO₃ | Ethanol | Aryloxymethylisoxazole | Good | [9] |

| Morpholine | - | Methanol | Morpholinomethylisoxazole | Moderate | [8] |

| Sodium Phenylthiolate | - | Methanol | Phenylsulfanylmethylisoxazole | Good | [8] |

| Sodium Methoxide | - | Methanol | Methoxymethylisoxazole | Good | [8][9] |

| 2-Aminoethanol | - | - | (2-Hydroxyethylamino)methylisoxazole | Good | [9] |

Experimental Protocol: Williamson Ether Synthesis with 3-Chloromethyl-5-phenylisoxazole

This protocol provides a robust method for coupling a phenolic nucleophile with a chloromethylisoxazole, a common and highly reliable transformation.

Objective: To synthesize 3-((4-methoxyphenoxy)methyl)-5-phenylisoxazole.

Materials:

-

3-(Chloromethyl)-5-phenylisoxazole

-

4-Methoxyphenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-methoxyphenol (1.1 eq.) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq.).

-

Stir the resulting suspension at room temperature for 20 minutes to form the phenoxide in situ. Causality Check: The use of an anhydrous polar aprotic solvent (DMF) and a moderate base (K₂CO₃) ensures efficient formation of the nucleophilic phenoxide without promoting side reactions.

-

Add a solution of 3-(chloromethyl)-5-phenylisoxazole (1.0 eq.) in DMF to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine. Self-Validation: The aqueous workup removes the DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure ether.

Radical-Mediated Transformations

While less common than nucleophilic substitutions, radical pathways offer a distinct avenue for the functionalization of chloromethylisoxazoles. These reactions are particularly useful for forming C-C bonds or introducing other functionalities under neutral conditions. A notable example involves an iminoxyl radical-promoted cascade sequence.[10]

In this type of transformation, a radical is generated on the isoxazole precursor, which then undergoes a cyclization/1,2-halogen radical shift to form the halomethyl isoxazole.[10] The mechanism involves a halogen-bridged three-membered ring transition state for Cl and Br, with the migration ability ranked as I > Br > Cl.[10] This highlights the potential for the chloromethyl group to participate in or be formed through radical cascade reactions, expanding its synthetic utility beyond simple displacements.

// Nodes Start [label="Unsaturated Ketoxime\nPrecursor", fillcolor="#FFFFFF"]; Oxidation [label="Oxidation\n(e.g., PhI(OAc)₂/TEMPO)", fillcolor="#FFFFFF"]; Iminoxyl [label="Iminoxyl Radical", fontcolor="#EA4335"]; Cyclization [label="5-exo-trig\nCyclization"]; CyclizedRadical [label="Cyclized Radical\nIntermediate"]; Shift [label="1,2-Halogen\nRadical Shift"]; Product [label="Halomethyl Isoxazole", fillcolor="#FFFFFF", shape=ellipse, style="filled", fillcolor="#E6F4EA"];

// Edges Start -> Oxidation [label="Initiation", fontcolor="#4285F4"]; Oxidation -> Iminoxyl; Iminoxyl -> Cyclization; Cyclization -> CyclizedRadical; CyclizedRadical -> Shift; Shift -> Product [label="Propagation", fontcolor="#4285F4"]; }

Caption: Radical cascade for halomethyl isoxazole synthesis.

Palladium-Catalyzed Cross-Coupling: An Emerging Frontier

The use of chloromethylisoxazoles in palladium-catalyzed cross-coupling reactions is a less explored but highly promising area. Typically, these reactions involve aryl or vinyl halides.[11][12][13] However, the chloromethyl group is analogous to a benzylic chloride, which can participate in certain cross-coupling reactions, particularly those that are effective for C(sp³)-halide bonds.

The Kumada coupling , which utilizes a Grignard reagent and a nickel or palladium catalyst, is well-suited for coupling alkyl halides and would be a logical starting point for investigating the cross-coupling of chloromethylisoxazoles.[8][9] The primary challenge lies in the high reactivity of the Grignard reagent, which may have limited functional group tolerance.[8]

Another possibility is the Suzuki-Miyaura coupling . While typically used for C(sp²)-halides, specific ligand systems have been developed to facilitate the coupling of benzylic and other C(sp³)-halides. A key consideration would be the selective activation of the C(sp³)-Cl bond over other potentially reactive sites on the isoxazole ring or other substituents. Studies on substrates with both C(sp²)-Br and C(sp³)-Cl bonds have shown that selectivity is highly dependent on the phosphine ligand used, suggesting that tailored catalytic systems could be developed for chloromethylisoxazoles.

// Nodes Start [label="Chloromethylisoxazole\n+ Organometallic Reagent\n(e.g., R-MgBr or R-B(OH)₂)", shape=ellipse, fillcolor="#FFFFFF"]; Catalyst [label="Pd(0) Catalyst\n+ Ligand", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative Addition"]; PdComplex [label="Isoxazolylmethyl-Pd(II)-X\nIntermediate"]; Transmetal [label="Transmetalation"]; CoupledComplex [label="Isoxazolylmethyl-Pd(II)-R\nIntermediate"]; RedElim [label="Reductive Elimination"]; Product [label="Coupled Product\n(Isoxazole-CH₂-R)", shape=ellipse, fillcolor="#E6F4EA"];

// Edges Start -> OxAdd; Catalyst -> OxAdd; OxAdd -> PdComplex; PdComplex -> Transmetal; Transmetal -> CoupledComplex; CoupledComplex -> RedElim; RedElim -> Product; RedElim -> Catalyst [style=dashed, label="Catalyst\nRegeneration", fontcolor="#4285F4"]; }

Caption: Conceptual workflow for cross-coupling reactions.

Applications in Drug Discovery

The synthetic transformations described above are not merely academic exercises; they are enabling tools in the quest for new therapeutics. The isoxazole moiety is a privileged scaffold found in numerous drugs, and the ability to functionalize it via the chloromethyl handle is critical for structure-activity relationship (SAR) studies.[2][3]

For instance, the synthesis of novel conjugates by reacting chloromethylisoxazoles with biologically relevant molecules like amino acids or other heterocyclic systems has been reported.[4] These derivatives have shown promise as antimicrobial and anticancer agents.[2] The introduction of different groups via nucleophilic substitution allows for the fine-tuning of properties such as solubility, metabolic stability, and target binding affinity, which are essential for optimizing a drug candidate.

Conclusion

The chloromethyl group on an isoxazole ring is a highly valuable and reactive functional group that serves as a gateway to a vast array of molecular diversity. Its reactivity is dominated by facile nucleophilic substitution, providing a reliable and robust method for molecular elaboration that is central to many drug discovery programs. While radical and palladium-catalyzed cross-coupling reactions are less established for this specific scaffold, they represent exciting frontiers for future synthetic innovation. A thorough understanding of the principles governing these transformations empowers chemists to strategically design and synthesize novel isoxazole derivatives for applications in medicine, agriculture, and materials science.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Kumada Coupling [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Kumada coupling - Wikipedia [en.wikipedia.org]

- 7. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 8. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]

- 11. m.youtube.com [m.youtube.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. m.youtube.com [m.youtube.com]

A Spectroscopic Guide to 5-(Chloromethyl)isoxazole: Structure Elucidation and Characterization

Introduction

5-(Chloromethyl)isoxazole is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its isoxazole core is a feature of numerous pharmacologically active agents, while the reactive chloromethyl group provides a versatile handle for synthetic elaboration.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and development. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering a foundational reference for researchers and scientists in the field. Herein, we delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that collectively confirm the molecule's identity and purity.

Molecular Structure

The structural integrity of this compound is the basis for interpreting its spectroscopic signatures. The molecule consists of a five-membered isoxazole ring, an aromatic heterocycle containing adjacent oxygen and nitrogen atoms, substituted at the 5-position with a chloromethyl group.

Caption: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the electronic environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple, exhibiting two distinct signals corresponding to the protons on the isoxazole ring and the chloromethyl group.

Expected ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality of Chemical Shift |

| ~8.3 | Singlet | 1H | H-3 | The proton at the C-3 position is significantly deshielded due to the inductive effects of the adjacent electronegative oxygen and nitrogen atoms. |

| ~6.4 | Singlet | 1H | H-4 | The proton at the C-4 position is influenced by the electron-donating character of the oxygen atom and the overall aromaticity of the ring. |

| ~4.7 | Singlet | 2H | -CH₂Cl | The protons of the chloromethyl group are deshielded by the adjacent electronegative chlorine atom. |

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides insight into the carbon framework of the molecule. The spectrum of this compound is expected to show four distinct signals, corresponding to the three carbon atoms of the isoxazole ring and the carbon of the chloromethyl group.

Expected ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Causality of Chemical Shift |

| ~170 | C-5 | This carbon is attached to the electronegative nitrogen atom and the chloromethyl group, leading to significant deshielding. |

| ~151 | C-3 | The C-3 carbon is adjacent to both the oxygen and nitrogen atoms, resulting in a downfield chemical shift. |

| ~101 | C-4 | The C-4 carbon is less deshielded compared to C-3 and C-5. |

| ~37 | -CH₂Cl | The carbon of the chloromethyl group is shielded relative to the aromatic carbons but is deshielded compared to a standard alkyl carbon due to the attached chlorine. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: A 100 MHz or higher ¹³C NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024, as the natural abundance of ¹³C is low.

-

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound will be dominated by vibrations of the isoxazole ring and the C-Cl bond.

Expected IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3140 | Medium | C-H | Aromatic C-H stretch |

| ~1600-1450 | Medium-Strong | C=N, C=C | Ring stretching vibrations |

| ~1400-1300 | Medium | C-H | In-plane bending |

| ~1250-1100 | Strong | C-O-N | Ring breathing and stretching |

| ~750-650 | Strong | C-Cl | C-Cl stretching |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Thin Film: If the sample is a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Instrument Setup: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, with a molecular formula of C₄H₄ClNO, the expected monoisotopic mass is approximately 117.00 Da.[2]

Expected Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 117/119 | High | [M]⁺ (Molecular ion) |

| 82 | Medium | [M - Cl]⁺ |

| 78 | Medium | [M - CH₂Cl]⁺ |

The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-200.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one chlorine atom.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a robust and self-validating system for the comprehensive characterization of this compound. The expected spectroscopic data presented in this guide, derived from fundamental principles and comparison with related structures, serves as a reliable benchmark for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling unambiguous confirmation of the structure and purity of this versatile synthetic intermediate, thereby facilitating its application in the advancement of pharmaceutical and materials science research.

References

An In-Depth Technical Guide to the Stability and Storage of 5-(Chloromethyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Chloromethyl)isoxazole is a pivotal heterocyclic building block in medicinal chemistry and drug development, prized for its reactive chloromethyl group that facilitates the synthesis of diverse molecular scaffolds. However, this inherent reactivity also presents significant challenges regarding the compound's stability and requisite storage conditions. This technical guide provides a comprehensive overview of the chemical properties, stability profile, and optimal storage and handling protocols for this compound. We will delve into the mechanistic underpinnings of its degradation pathways, offer detailed experimental workflows for stability assessment, and provide actionable recommendations to ensure its integrity throughout the research and development lifecycle.

Introduction: The Double-Edged Sword of Reactivity

The utility of this compound as a synthetic intermediate is directly proportional to the electrophilicity of its chloromethyl group. The isoxazole ring, an electron-deficient aromatic system, acts as an electron-withdrawing group, enhancing the susceptibility of the methylene carbon to nucleophilic attack. This "activated" nature allows for facile substitution reactions with a wide array of nucleophiles, including amines, thiols, and alkoxides, making it an invaluable tool for constructing compound libraries for biological screening.

However, this same reactivity makes the compound prone to degradation if not handled and stored correctly. Understanding the factors that influence its stability is paramount to preventing the loss of material, ensuring the reproducibility of experimental results, and avoiding the introduction of impurities into synthetic pathways.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper management.

| Property | Value | Source |

| Molecular Formula | C₄H₄ClNO | --INVALID-LINK--[1] |

| Molecular Weight | 117.53 g/mol | --INVALID-LINK--[1] |

| Appearance | Colorless to pale yellow solid | --INVALID-LINK-- |

| Melting Point | 56-57 °C | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents such as dichloromethane and ethanol. | --INVALID-LINK-- |

| CAS Number | 57777-33-0 | --INVALID-LINK--[1] |

The Stability Profile: Understanding Degradation Pathways

The primary driver of this compound's instability is its susceptibility to nucleophilic substitution at the chloromethyl position. This can be triggered by various environmental factors.

Hydrolytic Instability

The most common degradation pathway is hydrolysis, where water acts as a nucleophile, displacing the chloride ion. This reaction is often accelerated by elevated temperatures and pH extremes.

-

Mechanism: The reaction proceeds via an SN2 mechanism, favored by the steric accessibility of the primary carbon in the chloromethyl group.

-

Degradation Product: The primary product of hydrolysis is 5-(hydroxymethyl)isoxazole and hydrochloric acid. The formation of HCl can, in turn, catalyze further degradation.

Caption: Hydrolytic degradation of this compound.

Thermal Decomposition

Exposure to elevated temperatures can provide the activation energy needed for decomposition.[2] For reactive intermediates like this compound, thermal stress can accelerate hydrolysis and potentially lead to other, more complex degradation pathways, including polymerization or ring-opening reactions.[2] As a general principle, storage at elevated temperatures should be avoided.

Photodegradation

Although specific photostability studies on this compound are not widely published, heterocyclic compounds can be susceptible to photodegradation.[3] According to ICH Q1B guidelines, photostability testing is a crucial part of stress testing for new drug substances.[4] Exposure to UV or visible light could potentially lead to the formation of radical species and subsequent degradation. Therefore, protection from light is a critical precaution.

Incompatibility with Nucleophiles

It is crucial to recognize that the intended reactivity of this compound with nucleophiles in a controlled reaction setting can also be a source of instability during storage. Contamination with nucleophilic substances, such as amines, thiols, or even residual solvents like alcohols, can lead to unintended reactions and the formation of impurities.

Recommended Storage and Handling Protocols

Based on the inherent reactivity and stability profile, the following storage and handling procedures are recommended to maintain the integrity of this compound.

Storage Conditions

To mitigate degradation, this compound should be stored under controlled conditions that limit its exposure to moisture, heat, and light.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool location. Refrigeration (2-8 °C) is recommended. | Minimizes the rate of thermally induced degradation and hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents exposure to atmospheric moisture, thereby inhibiting hydrolysis. |

| Container | Use a tightly sealed, opaque container. | Prevents ingress of moisture and protects from light-induced degradation. |

| Location | Store in a dry, well-ventilated area away from incompatible materials. | Ensures a safe storage environment and prevents accidental contact with reactive substances.[5] |

Safe Handling Procedures

Due to its reactive nature and potential toxicity, appropriate personal protective equipment (PPE) and handling techniques are mandatory.

-

Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

-

Personal Protective Equipment (PPE):

-

Dispensing: When weighing and dispensing, use non-sparking tools and take measures to prevent the buildup of electrostatic charge.

-

Spill Management: In case of a spill, evacuate the area, avoid breathing vapors, and use an appropriate absorbent material for cleanup, ensuring all sources of ignition are removed.[6]

Experimental Protocols for Stability and Purity Assessment

To ensure the quality of this compound, particularly when a re-test period is being established for a batch, a systematic approach to stability testing is required. The following protocols are based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][7]

Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5] These studies are also critical for developing a stability-indicating analytical method.

Caption: Workflow for forced degradation studies.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and maintain at room temperature and an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature. Due to the high reactivity, elevated temperatures may not be necessary.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C).

-

Photolytic Degradation: Expose the solid compound and a solution to a light source that complies with ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[3] A control sample should be protected from light.

-

Analysis: At appropriate time points, neutralize the acidic and basic samples and analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying this compound in the presence of its degradation products.

Key Steps:

-

Column Selection: A reverse-phase C18 column is typically a good starting point.

-

Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation of the polar degradation products from the parent compound.

-

Detector: A UV detector set at an appropriate wavelength (determined by UV spectral analysis of the parent compound) is standard. A photodiode array (PDA) detector is advantageous as it can help in assessing peak purity. Mass spectrometry (MS) detection is invaluable for the identification of unknown degradation products.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity. The forced degradation samples are used to demonstrate that the method can effectively separate the parent peak from all degradation product peaks.

Conclusion and Best Practices

This compound is a highly valuable, yet inherently unstable, synthetic intermediate. Its successful use in research and drug development hinges on a thorough understanding of its reactivity and the implementation of stringent storage and handling protocols.

Key Takeaways for Scientists:

-

Prioritize a Controlled Environment: Always store this compound in a cool, dry, and dark place under an inert atmosphere.

-

Adhere to Safety Protocols: Use appropriate engineering controls (fume hood) and personal protective equipment to minimize exposure risks.

-

Assume Instability: Treat the compound as sensitive to moisture and heat. Minimize its time outside of recommended storage conditions.

-

Verify Purity: For critical applications, verify the purity of the material before use, especially if it has been stored for an extended period. A stability-indicating analytical method is the gold standard for this assessment.

-

Document Everything: Maintain clear records of storage conditions and handling procedures to ensure traceability and reproducibility.

By adhering to the principles and protocols outlined in this guide, researchers can effectively manage the stability of this compound, ensuring its integrity and the successful progression of their synthetic endeavors.

References

- 1. This compound | C4H4ClNO | CID 3858013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicals.co.uk [chemicals.co.uk]

- 3. q1scientific.com [q1scientific.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. bu.edu [bu.edu]

- 7. scispace.com [scispace.com]

A Technical Guide to 5-(Chloromethyl)isoxazole: A Versatile Synthon in Modern Heterocyclic Chemistry

Introduction: The Privileged Status of the Isoxazole Scaffold

In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Among these, the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, holds a position of particular significance.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have established it as a "privileged scaffold." This scaffold is present in numerous FDA-approved drugs, including the COX-2 inhibitor Valdecoxib and various antibiotics like Cloxacillin and Oxacillin.[2]

The versatility of the isoxazole ring stems from its aromatic character combined with a chemically labile N-O bond, which can be cleaved under specific reductive conditions.[3] This duality allows the isoxazole core to serve both as a stable anchor for pharmacophoric features and as a masked precursor for difunctional compounds like 1,3-dicarbonyls or enaminoketones.[3] Consequently, the development of synthetic methodologies to construct and functionalize isoxazoles remains a vibrant area of research, crucial for expanding the chemical space available to drug development professionals.[2][4]

This guide focuses on a particularly valuable derivative: 5-(chloromethyl)isoxazole . The introduction of a chloromethyl group at the 5-position transforms the stable isoxazole ring into a highly versatile electrophilic building block. This reactive "handle" is susceptible to a wide range of nucleophilic substitution reactions, providing a direct and efficient gateway to a diverse library of more complex molecules. We will explore the synthesis, reactivity, and strategic applications of this key intermediate, providing both theoretical grounding and practical, field-proven protocols for the modern researcher.

Physicochemical Characteristics

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. This compound is a colorless to pale yellow solid at room temperature.[5] Its key properties are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₄H₄ClNO | [6][7] |

| Molecular Weight | 117.53 g/mol | [6] |

| Melting Point | 56-57 °C | [5] |

| IUPAC Name | 5-(chloromethyl)-1,2-oxazole | [6] |

| Solubility | Soluble in organic solvents like dichloromethane and ethanol. | [5] |

| Canonical SMILES | C1=C(ON=C1)CCl | [6][7] |

Core Synthesis Strategies

The construction of the isoxazole ring is most commonly achieved via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[3][8] For this compound, this involves a dipolarophile containing the requisite chloromethyl precursor. An improved and highly relevant method utilizes the reaction of aldoximes with 2,3-dichloropropene, which serves as a synthetic equivalent of propargyl chloride.[9]

This approach is advantageous as it avoids the handling of potentially unstable or volatile alkynes and proceeds under mild conditions. The reaction mechanism involves the in situ generation of a nitrile oxide from the aldoxime, which then undergoes a [3+2] cycloaddition with the dichloropropene. A subsequent dehydrochlorination step yields the aromatic isoxazole ring.

Caption: Synthesis of this compound via Nitrile Oxide Cycloaddition.

Experimental Protocol 1: Improved Synthesis of this compound

This protocol is adapted from methodologies utilizing aldoximes and 2,3-dichloropropene.[9]

Materials:

-

Appropriate Aldoxime (e.g., formaldoxime or acetaldoxime precursor)

-

2,3-Dichloropropene

-

N-Chlorosuccinimide (NCS)

-

Base (e.g., Triethylamine, Et₃N)

-

Solvent (e.g., Dichloromethane, DCM)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the starting aldoxime (1.0 eq) in DCM.

-

Nitrile Oxide Generation: Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (1.1 eq) portion-wise, followed by the dropwise addition of triethylamine (1.2 eq). Stir the mixture at 0 °C for 30 minutes. The formation of the intermediate hydroximoyl chloride occurs, which is the precursor to the nitrile oxide.

-

Cycloaddition: To the in situ generated nitrile oxide, add 2,3-dichloropropene (1.5 eq). Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent in vacuo.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel using an appropriate hexane/ethyl acetate gradient to afford pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS analysis.

The Role as a Versatile Electrophilic Synthon

The synthetic utility of this compound lies in the high reactivity of the C-Cl bond. The chloromethyl group acts as a potent electrophile, readily undergoing Sₙ2 reactions with a wide array of nucleophiles. This allows for the facile introduction of diverse functional groups and the construction of larger, more complex molecular scaffolds.[10]

The causality behind this versatility is twofold:

-

Electrophilicity: The chlorine atom is a good leaving group, and the adjacent methylene carbon is activated towards nucleophilic attack.

-

Scaffold Stability: The isoxazole ring is generally stable under the (often basic) conditions required for these substitution reactions, allowing the reactive handle to be manipulated without compromising the core heterocycle.[3]

This reactivity profile enables a modular approach to chemical library synthesis, where a common isoxazole core can be decorated with numerous side chains derived from different nucleophiles.

Caption: Reactivity map of this compound with various nucleophiles.

Applications in Drug Discovery and Materials Science

The derivatization of this compound is a cornerstone strategy for generating novel compounds with significant biological activity. The isoxazole moiety itself is known to contribute to a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[1][9] By using this compound as a starting point, chemists can rapidly synthesize libraries of analogs for structure-activity relationship (SAR) studies.[10]

For example, conjugates of isoxazoles with amino acids, thiourea, and various amines have been synthesized from this compound precursors, yielding water-soluble compounds with potential therapeutic applications.[9] The reaction with substituted phenols to form aryloxymethyl-isoxazoles is another common pathway to novel molecular entities.[11]

Beyond pharmaceuticals, the isoxazole ring is finding applications in materials science. The rigid, polar nature of the heterocycle can impart desirable properties like thermal stability and liquid crystalline behavior to polymers.[3][12] While direct applications of this compound in this field are less documented than its aminomethyl counterpart, its reactivity makes it a plausible monomer for creating specialty polymers, adhesives, and coatings where the isoxazole core contributes to performance characteristics.[12]

Experimental Protocol 2: Synthesis of a 3-Aryloxymethyl-5-phenylisoxazole Derivative

This protocol describes a representative nucleophilic substitution reaction using a phenol, based on the Williamson ether synthesis.[11]

Materials:

-

A 3-substituted-5-(chloromethyl)isoxazole (e.g., 5-(chloromethyl)-3-phenylisoxazole) (1.0 eq)

-

Substituted Phenol (e.g., 4-methoxyphenol) (1.1 eq)

-

Base (e.g., anhydrous Potassium Carbonate, K₂CO₃) (2.0 eq)

-

Solvent (e.g., N,N-Dimethylformamide, DMF)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of the substituted phenol in DMF, add anhydrous K₂CO₃. Stir the suspension at room temperature for 15 minutes to generate the phenoxide nucleophile.

-

Addition of Electrophile: Add a solution of the this compound derivative in DMF to the reaction mixture dropwise.

-

Reaction: Heat the mixture to 60-80 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and pour it into a beaker of ice water. A precipitate of the crude product may form.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure.

-

Crystallization/Chromatography: Purify the crude product either by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography to yield the pure aryl ether derivative.

-

Characterization: Verify the final structure by NMR and HRMS analyses.

Conclusion and Future Perspectives

This compound is more than just another heterocyclic compound; it is a strategic tool for molecular innovation. Its straightforward synthesis and predictable, high-yielding reactivity make it an invaluable building block for chemists in both pharmaceutical and materials science. The ability to rapidly diversify the 5-position substituent allows for the efficient exploration of chemical space, accelerating the discovery of new lead compounds and functional materials.

Future work will likely focus on expanding the repertoire of reactions involving this synthon, perhaps exploring metal-catalyzed cross-coupling reactions to form C-C bonds or developing novel multi-component reactions where it acts as the key electrophilic partner. As the demand for novel, structurally complex, and functionally diverse small molecules continues to grow, the role of versatile and reliable building blocks like this compound will only become more critical.

References

- 1. ijpca.org [ijpca.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound | C4H4ClNO | CID 3858013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 5-(Chloromethyl)oxazole | High-Quality Reagent | RUO [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

The Synthesis of 5-(Chloromethyl)isoxazole: A Technical Guide to a Cornerstone of Medicinal Chemistry